Methyl thiocyanate
Overview
Description
Methyl thiocyanate is a molecule with many electrophilic reactive sites, offering numerous synthetic applications. Its reactivity against nucleophiles has been studied to understand the intrinsic behavior of alkyl thiocyanates, particularly in the gas phase, using mass spectrometry and quantum chemical calculations (Repeć et al., 2016).
Synthesis Analysis
The electrosynthesis of vinyl thiocyanates from cinnamic acids via a decarboxylative coupling reaction presents a novel method for synthesizing thiocyanation products with broad functional group tolerance under ambient conditions, showcasing the versatility of thiocyanate compounds as key intermediates in sulfur-containing organic compound synthesis (Yang et al., 2019).
Molecular Structure Analysis
The exploration of weak intermolecular interactions in thiocyanate-bonded Zn(II) and Cd(II) complexes through crystal structures and luminescence properties highlights the importance of studying the molecular structure of methyl thiocyanate derivatives for understanding their stability and reactivity (Di Santo et al., 2018).
Chemical Reactions and Properties
The reaction of methyl thiocyanate with carbanions in the gas phase leads to a variety of product ions via different reaction mechanisms, such as SN2 nucleophilic substitution and cyanophilic and thiophilic reactions, indicating the compound's versatile reactivity profile (Repeć et al., 2016).
Physical Properties Analysis
Thiocyanate compounds, including methyl thiocyanate, serve as critical intermediates for synthesizing pharmaceuticals and other organic compounds. The electrosynthesis approach provides a green chemistry perspective by enabling thiocyanation under ambient conditions, which could affect the physical properties of the synthesized compounds (Yang et al., 2019).
Chemical Properties Analysis
The extensive study on the reduction of methylene blue by thiocyanate ions highlights the chemical properties of thiocyanates, including methyl thiocyanate, in redox reactions. Thiocyanate ions act as effective reducing agents for decolorization processes, demonstrating the compound's utility in chemical transformations (Pande et al., 2006).
Scientific Research Applications
Biocide Use : Methylene bis(thiocyanate) is utilized as a biocide in water cooling systems and paper mills to inhibit algae, fungi, and bacteria. Toxicity studies conducted on rats and mice have shown that it acts as an irritant when administered orally, with the stomach identified as the primary target organ. These studies also investigated its genetic toxicity and chemical disposition (Burka, 1993).
Allergenicity : Methylene-bis(thiocyanate) (MBTC) has been evaluated for skin sensitization potency in guinea pigs, showing strong sensitization potential. It also demonstrated cross-reactivity with other thiocyanates and related compounds (Noda, Yamano, & Shimizu, 2004).
Synthetic Applications : Methyl thiocyanate, like other organic thiocyanates, is a molecule with many electrophilic reactive sites, making it valuable in synthetic applications. A study focused on its reactivity with aliphatic carbanions in the gas phase, offering insights into the intrinsic reactivity of alkyl thiocyanates against nucleophiles (Repeć, Błaziak, & Danikiewicz, 2016).
Antifungal Properties : Research on 3-methyl-5-aminoisoxazole-4-thiocyanate has shown significant antifungal activity against various yeasts, such as Candida albicans and Saccharomyces cerevisiae. This study focused on the compound's effect on growth and ultrastructural modifications of these yeasts (Mares, Romagnoli, Donini, & Bruni, 1996).
Chemical Analysis : Thiocyanate has been studied for its inhibitory effect on the oxidation of Methyl Red by bromate, leading to a kinetic spectrophotometric method for measuring thiocyanate in urine and tap water samples (Ghasemi, Amini, & Afkhami, 2001).
Medical Applications : The dynamics of thiocyanate dialyses and its use in the therapy of thiocyanate intoxication have been studied, particularly in the context of hypertension treatment (Danzig, 1955).
Catalysis in Nitrosation : Thiocyanate, a normal constituent of human saliva, has been shown to catalyze the reaction between nitrite and secondary amines to form nitrosamines, indicating a potential risk factor for the formation of carcinogenic substances in the human body (Boyland, Nice, & Williams, 1971).
Safety And Hazards
properties
IUPAC Name |
methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-4-2-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHVQEYOFIYNJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
Record name | METHYL THIOCYANATE | |
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DSSTOX Substance ID |
DTXSID5060304 | |
Record name | Methyl thiocyanate | |
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Molecular Weight |
73.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline] | |
Record name | METHYL THIOCYANATE | |
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Record name | Methyl thiocyanate | |
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Boiling Point |
266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C | |
Record name | METHYL THIOCYANATE | |
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Record name | METHYL THIOCYANATE | |
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Solubility |
VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride. | |
Record name | METHYL THIOCYANATE | |
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Density |
1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C | |
Record name | METHYL THIOCYANATE | |
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Vapor Pressure |
10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C | |
Record name | METHYL THIOCYANATE | |
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Product Name |
Methyl thiocyanate | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
556-64-9 | |
Record name | METHYL THIOCYANATE | |
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Melting Point |
-60 °F (EPA, 1998), -51 °C | |
Record name | METHYL THIOCYANATE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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